molecular formula C13H8Cl2F2N4O B2481494 6-[(2-Chlorobenzyl)oxy]-3-[chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazine CAS No. 477871-78-6

6-[(2-Chlorobenzyl)oxy]-3-[chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2481494
CAS RN: 477871-78-6
M. Wt: 345.13
InChI Key: LTUUFBRSDVPWHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related pyridazine analogs involves multi-step reactions, including the formation of intermediate compounds through specific reactions such as treating acetic acid derivatives with hydrazinylpyridazine in dry conditions, followed by cyclization processes to achieve the desired heterocyclic structures. For example, a synthesis route involves creating a compound through treating 2-(4-chloro-3 methylphenoxy) acetic acid with 3-chloro-6-hydrazinylpyridazine in dry dichloromethane, followed by cyclization to achieve a pyridazine derivative (Sallam et al., 2021).

Molecular Structure Analysis

The molecular structure of synthesized compounds is often elucidated using techniques like X-ray diffraction (XRD), which provides detailed insights into the crystal system, space group, and intermolecular interactions within the compound. For instance, a synthesized pyridazine analog was confirmed to crystallize in the monoclinic crystal system with space group P21/c, with the structure analysis revealing intermolecular hydrogen bond interactions and the presence of C-Cl...cg interactions, contributing to the understanding of the compound's stability and reactivity (Sallam et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine and its derivatives often include nucleophilic substitution reactions that lead to the formation of various functionalized products. These reactions and the subsequent products can be characterized by spectroscopic methods and X-ray diffraction, offering insights into the reactivity and chemical properties of the compound. The lipophilicities of these compounds can also be measured, providing valuable information for further chemical and biological application studies (Katrusiak & Katrusiak, 2010).

Physical Properties Analysis

The physical properties of these compounds, such as crystallization behavior, solubility, and stability, can be influenced by their molecular structure. The detailed analysis of intermolecular interactions and packing in the crystal lattice, as obtained through Hirshfeld surface analysis and energy frameworks, plays a crucial role in understanding the compound's physical properties, including melting points, solubility, and morphological characteristics.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interactions with other molecules, are critical for the application of these compounds in medicinal chemistry and other fields. Density functional theory (DFT) calculations, along with experimental studies, can reveal the electronic structure, HOMO-LUMO energy gap, and global reactivity descriptors, providing a comprehensive understanding of the compound's chemical behavior (Sallam et al., 2021).

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques and Structural Elucidation : Compounds like 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine have been synthesized using techniques involving dichloromethane, lutidine, and other chemical reagents. These compounds were characterized by spectroscopic methods and confirmed through X-ray diffraction (XRD) technique. Such studies offer insights into the molecular structure and bonding characteristics of these compounds (Sallam et al., 2021).

  • Density Functional Theory (DFT) Calculations : DFT calculations are used to explore the harmony between theoretical and experimental values, including analyses of HOMO-LUMO energy gap and global reactivity descriptors (Sallam et al., 2021).

Biological and Pharmacological Research

  • Potential in Diabetes Treatment : Some derivatives, like triazolo-pyridazine-6-yl-substituted piperazines, have been evaluated for their potential as anti-diabetic drugs. They have shown promise in inhibiting Dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism (Bindu et al., 2019).

  • Antiviral and Antiproliferative Activities : Some studies report the synthesis of triazolo[4,3-b]pyridazine derivatives with significant antiviral activities against hepatitis A virus and antiproliferative properties against various cancer cell lines (Shamroukh & Ali, 2008); (Ilić et al., 2011).

Applications in Material Science

  • Use in Agriculture and Material Science : These compounds have also found application in agriculture as insecticides, herbicides, and plant growth regulators. Additionally, their unique structural properties make them interesting for material science research (Sallam et al., 2022).

properties

IUPAC Name

3-[chloro(difluoro)methyl]-6-[(2-chlorophenyl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2F2N4O/c14-9-4-2-1-3-8(9)7-22-11-6-5-10-18-19-12(13(15,16)17)21(10)20-11/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUUFBRSDVPWHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=NN3C(=NN=C3C(F)(F)Cl)C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.